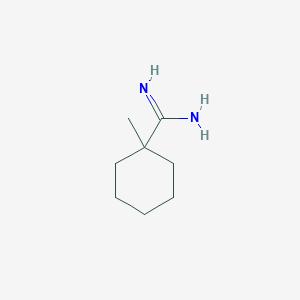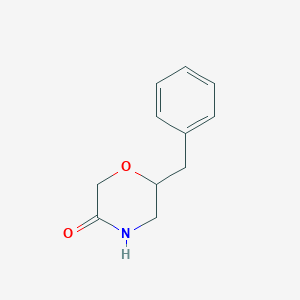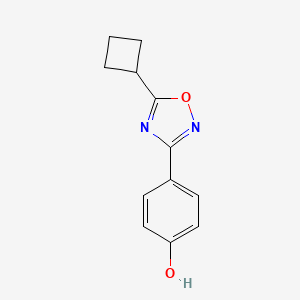
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . The structure of this compound includes a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group.
Preparation Methods
The synthesis of 1,2,4-oxadiazole derivatives, including 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield cyclobutyl-substituted oxadiazoles .
Scientific Research Applications
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, 1,2,4-oxadiazole derivatives have been studied for their potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have shown promise in the development of new pesticides and herbicides due to their broad-spectrum biological activities .
Mechanism of Action
The mechanism of action of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antibacterial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .
Comparison with Similar Compounds
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include 3-cyclobutyl-1,2,4-oxadiazol-5-amine and 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-4-8(5-7-10)11-13-12(16-14-11)9-2-1-3-9/h4-7,9,15H,1-3H2 |
InChI Key |
MTDJBPHHGRVOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


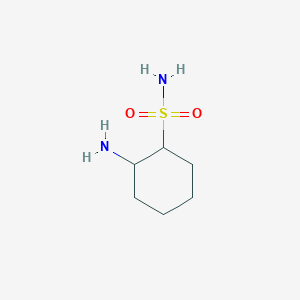

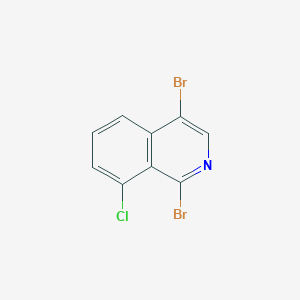
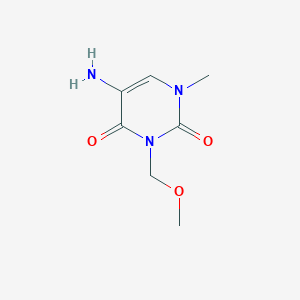
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
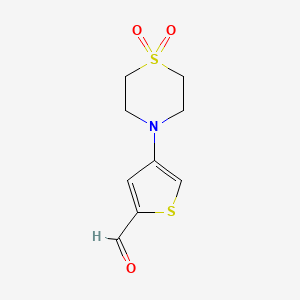
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)

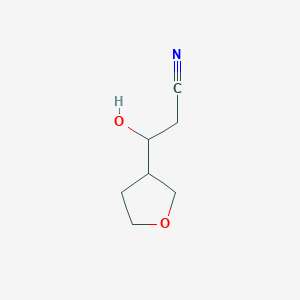
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
